molecular formula C3H4F4O B1207051 2,2,3,3-Tetrafluoro-1-propanol CAS No. 76-37-9

2,2,3,3-Tetrafluoro-1-propanol

Cat. No.: B1207051
CAS No.: 76-37-9
M. Wt: 132.06 g/mol
InChI Key: NBUKAOOFKZFCGD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,2,3,3-Tetrafluoro-1-propanol (TFP) is primarily used as a solvent . It is extensively used in the electronic industry, particularly in CD-R and DVD-R fabrication . The primary target of TFP is therefore the materials it is intended to dissolve or interact with in these industrial processes.

Mode of Action

TFP has unique properties due to its fluorinated alky-chain configuration . It has a strong ability to form hydrogen bonds, which allows it to interact effectively with various substances . In the context of solvent use, TFP can interact with and dissolve other substances, facilitating various industrial processes .

Biochemical Pathways

For instance, TFP can affect the structure and function of proteins by disrupting hydrogen bonding networks, which could potentially impact various biochemical pathways .

Pharmacokinetics

Due to its non-biodegradable nature and fluorinated alky-chain configuration, it is likely that tfp would have unique pharmacokinetic properties

Result of Action

The primary result of TFP’s action as a solvent is the dissolution or interaction with other substances. In the context of CD-R and DVD-R fabrication, this allows for the effective application of dyes and other materials . Tfp is non-biodegradable and its treatment by conventional oxidation methods is typically very inefficient .

Action Environment

The action of TFP can be influenced by various environmental factors. For example, the efficiency of TFP as a solvent can be affected by temperature and pressure . Additionally, the presence of other substances can influence the solvation capabilities of TFP . In terms of stability, TFP should be kept away from open flames, hot surfaces, and sources of ignition .

Biochemical Analysis

Biochemical Properties

2,2,3,3-Tetrafluoro-1-propanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorinated nature allows it to form hydrogen bonds and van der Waals interactions with biomolecules, influencing their structure and function . For instance, this compound has been shown to interact with enzymes involved in oxidation-reduction reactions, potentially altering their catalytic activity . Additionally, its interaction with proteins can lead to changes in protein folding and stability, affecting their biological activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to this compound has been observed to alter the expression of genes involved in stress response and metabolic pathways . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to biomolecules, such as enzymes and proteins, thereby influencing their activity . The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to UV light or other oxidative conditions . Long-term exposure to this compound has been shown to have cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation-reduction reactions, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolic intermediates and end products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors . The subcellular localization of this compound is a key determinant of its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetrafluoro-1-propanol can be synthesized through several methods. One common approach involves the reaction of 2,2,3,3-tetrafluoropropene with water in the presence of a catalyst . This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,1-Trifluoro-2-propanol
  • 2,2,3,3,3-Pentafluoro-1-propanol
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2-Trifluoromethyl-2-propanol

Uniqueness

2,2,3,3-Tetrafluoro-1-propanol stands out due to its specific fluorination pattern, which imparts unique properties such as high thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F4O/c4-2(5)3(6,7)1-8/h2,8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUKAOOFKZFCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058796
Record name 2,2,3,3-Tetrafluoro-1-propanol
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Molecular Weight

132.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76-37-9
Record name 2,2,3,3-Tetrafluoro-1-propanol
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Record name 2,2,3,3-Tetrafluoro-1-propanol
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Record name 76-37-9
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Record name 1-Propanol, 2,2,3,3-tetrafluoro-
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Record name 2,2,3,3-Tetrafluoro-1-propanol
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Record name 2,2,3,3-tetrafluoropropan-1-ol
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Record name 2,2,3,3-TETRAFLUORO-1-PROPANOL
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Synthesis routes and methods

Procedure details

To the 30 wt % 1,1,2,2,3,3,4-heptafluorocyclopentane solution of a perfluoropolyetherurethane acrylate composition, 0.06 g of butylhydroxytoluene was added, followed by dissolution while stirring. The resultant solution was warmed to 50° C. and 1,1,2,2,3,3,4-heptafluorocyclopentane was distilled off under reduced pressure (under about 100 mmHg for about 1.5 hours). 460 g of 2,2,3,3-tetrafluoropropanol was added and then distilled off under reduced pressure (under about 70 mmHg for about 2 hours) to obtain a 20 wt % 2,2,3,3-tetrafluoropropanol solution of a perfluoropolyetheracrylate composition (“20 wt % fluorine alcohol solution B of a perfluoropolyetherurethane acrylate composition”).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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